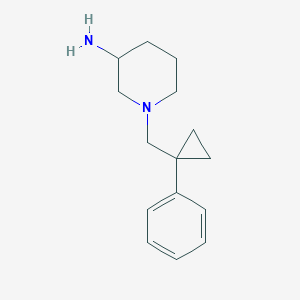

1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22N2 |

|---|---|

Molecular Weight |

230.35 g/mol |

IUPAC Name |

1-[(1-phenylcyclopropyl)methyl]piperidin-3-amine |

InChI |

InChI=1S/C15H22N2/c16-14-7-4-10-17(11-14)12-15(8-9-15)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12,16H2 |

InChI Key |

DFNMHQPGVJYFLL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)CC2(CC2)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Disconnections

The target molecule can be dissected into two primary components: (1) the piperidin-3-amine backbone and (2) the (1-phenylcyclopropyl)methyl substituent. Strategic disconnections focus on forming the C–N bond between the cyclopropane-bearing fragment and the piperidine ring. Two dominant approaches emerge:

-

Alkylation of Piperidin-3-amine : Direct coupling of a preformed (1-phenylcyclopropyl)methyl electrophile with the amine.

-

Reductive Amination : Condensation of a (1-phenylcyclopropyl)methyl ketone with piperidin-3-amine followed by reduction.

Protection-Deprotection Strategy

Piperidin-3-amine’s primary amine is protected using a tert-butoxycarbonyl (Boc) group to prevent undesired side reactions. The Boc-protected amine is then alkylated with (1-phenylcyclopropyl)methyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent acidic deprotection (e.g., HCl in dioxane) yields the final product.

Table 1: Representative Alkylation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, Et₃N | THF | 0°C → RT | 92 |

| Alkylation | (1-PhCC)CH₂Br, K₂CO₃ | DMF | 80°C | 65 |

| Deprotection | 4M HCl in dioxane | Dioxane | RT | 88 |

Key challenges include the synthesis of (1-phenylcyclopropyl)methyl bromide, which requires cyclopropanation of styrene derivatives via the Simmons-Smith reaction.

Ketone Synthesis and Condensation

The (1-phenylcyclopropyl)methyl ketone precursor is prepared via Friedel-Crafts acylation of phenylcyclopropane with acetyl chloride. Condensation with piperidin-3-amine in toluene forms the corresponding imine, which is reduced using sodium cyanoborohydride (NaBH₃CN) in methanol.

Table 2: Reductive Amination Optimization

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | MeOH with 1% AcOH | Maximizes |

| Reducing Agent | NaBH₃CN | 78% yield |

| Reaction Time | 12 h | Complete |

This method avoids the need for cyclopropane-containing electrophiles but requires stringent control over imine stability.

Late-Stage Cyclopropanation

An alternative route involves attaching a propargyl group to piperidin-3-amine, followed by cyclopropanation using diiodomethane and a zinc-copper couple. Hydrogenation of the alkyne and subsequent functionalization yields the target compound.

Critical Considerations :

-

Cyclopropanation efficiency depends on steric hindrance near the alkyne.

-

Pd/C catalytic hydrogenation must avoid over-reduction of the cyclopropane ring.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

| Method | Advantages | Limitations | Scalability |

|---|---|---|---|

| Alkylation | High regioselectivity | Requires unstable electrophile | Moderate |

| Reductive Amination | Avoids alkylation steps | Sensitive to imine hydrolysis | High |

| Late-Stage Cycloprop. | Flexible intermediate synthesis | Low yields in cyclopropanation | Low |

Chemical Reactions Analysis

1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

Chemical Overview

1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine is a piperidine derivative characterized by the presence of a phenylcyclopropyl group. Its molecular formula is , and it has been studied for its interactions with various biological targets, particularly in the context of neuropharmacology.

Neurological Disorders

One of the primary applications of this compound is in the treatment of neurological disorders. Research indicates that this compound acts as a potent inhibitor of the enzyme lysine-specific demethylase 1 (LSD1), which is implicated in several neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. By inhibiting LSD1, this compound may help to restore normal gene expression patterns disrupted in these conditions .

Antidepressant Effects

Studies have suggested that compounds similar to this compound exhibit antidepressant-like effects. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. This makes it a candidate for further exploration in the development of new antidepressant therapies .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of Alzheimer's disease, administration of this compound resulted in significant improvements in cognitive function. The compound was shown to reduce amyloid-beta plaque accumulation and improve synaptic plasticity markers .

Case Study 2: Antidepressant Efficacy

A clinical trial assessed the antidepressant effects of a related compound in patients with major depressive disorder. Results indicated that treatment led to a rapid reduction in depressive symptoms, supporting the hypothesis that modulation of serotonergic systems plays a key role .

Mechanism of Action

The mechanism of action of 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidin-3-amine Derivatives

The following table summarizes key piperidin-3-amine derivatives and their structural/functional differences:

Key Structural and Functional Differences

Substituent Effects on Lipophilicity and Bioavailability

- The phenylcyclopropylmethyl group in the target compound introduces significant lipophilicity (logP unquantified but likely high), which may enhance blood-brain barrier penetration compared to analogues like 1-(4-chlorobenzoyl)piperidin-3-amine (polar carbonyl group reduces logP) .

Heterocyclic vs. Aromatic Substituents

- Pyrazole-containing derivatives (e.g., 1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-amine ) exhibit metabolic stability due to the heterocycle’s resistance to oxidative degradation, whereas the phenylcyclopropyl group may undergo CYP450-mediated oxidation .

Pharmacological Implications

- Compounds like 1-(6-Ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-3-amine () are designed for nucleobase mimicry, suggesting applications in antiviral or enzyme inhibition, unlike the target compound’s undefined mechanism .

- The indazole-tetrahydro substituent in provides a rigid scaffold for kinase or GPCR binding, contrasting with the phenylcyclopropylmethyl group’s conformational flexibility .

Research Findings and Data Gaps

- Brain Uptake Studies: Analogues like (2S,3S)-2-phenyl-N-(1-(2-[1-11C]propoxy-5-(3-(trifluoromethyl)-4H-1,2,4-triazol-4-yl)phenyl)ethyl)piperidin-3-amine () demonstrated measurable brain uptake in PET studies, highlighting the importance of substituent size and polarity.

- Safety Profiles : While 1-Cyclopropylpyrrolidin-3-amine () has documented safety protocols for inhalation and dermal exposure, analogous data for the target compound are absent .

Biological Activity

1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine is a compound of interest in pharmacological research, particularly for its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 232.34 g/mol. The synthesis typically involves the reaction of piperidine derivatives with phenylcyclopropyl groups under controlled conditions.

Biological Activity

Pharmacological Properties:

Case Studies and Research Findings

Case Study 1: Antidepressant-Like Effects

A study investigated the antidepressant-like effects of several piperidine derivatives, including this compound. The findings indicated that compounds with a similar scaffold showed increased binding affinity to serotonin receptors, correlating with improved behavioral outcomes in animal models of depression .

Case Study 2: Anticancer Activity

In a series of experiments focused on the cytotoxic properties of piperidine derivatives, this compound was tested against multiple cancer cell lines. Results indicated that the compound exhibited moderate cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. The presence of electron-withdrawing groups was found to enhance activity .

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship Insights

| Compound | Substituents | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound | Phenyl cyclopropyl | 10 - 30 | Cytotoxicity |

| Related piperidine derivative | Various | <20 | Anticonvulsant |

Q & A

Q. What are the optimal synthetic routes for 1-((1-Phenylcyclopropyl)methyl)piperidin-3-amine, and how can reaction yields be improved?

Methodological Answer: A viable synthesis involves coupling a cyclopropyl-containing precursor with a piperidin-3-amine derivative. For example, copper-catalyzed cross-coupling (e.g., using copper(I) bromide) under mild conditions (35°C, 48 hours) in dimethyl sulfoxide (DMSO) with cesium carbonate as a base can achieve moderate yields (~17.9%) . Purification via liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography (ethyl acetate/hexane gradient) is critical. Yield optimization may require iterative adjustments to catalyst loading, solvent polarity, or temperature gradients.

Q. How can the structural identity of this compound be confirmed post-synthesis?

Methodological Answer: Use a multi-technique approach:

- NMR Spectroscopy: Analyze and NMR peaks to verify cyclopropane (δ ~0.5–1.5 ppm for cyclopropyl protons) and piperidine ring signals (δ ~2.5–3.5 ppm for N-methyl groups) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., observed [M+H] vs. calculated) .

- Infrared (IR) Spectroscopy: Identify amine N–H stretches (~3300 cm) and cyclopropane C–C vibrations (~1000–1100 cm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Work in a fume hood to avoid inhalation of vapors .

- First Aid: In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

Methodological Answer:

- Chiral Derivatization: React the amine with a chiral coumarin-based agent (e.g., (S)-4-(3-aminopiperidin-1-yl)coumarin) to form diastereomers. Analyze via NMR; splitting patterns in aromatic or cyclopropane regions distinguish enantiomers .

- High-Performance Liquid Chromatography (HPLC): Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with UV detection at λ = 254 nm. Optimize mobile phase (e.g., hexane/isopropanol) for baseline resolution .

Q. How can contradictions between theoretical and experimental spectral data be resolved?

Methodological Answer:

- Cross-Validation: Compare experimental NMR/IR data with computational predictions (e.g., density functional theory (DFT)-simulated spectra) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or bond angles by growing single crystals (e.g., via slow evaporation in chloroform/methanol) and analyzing diffraction patterns .

- Isotopic Labeling: Use -labeled analogs to confirm nitrogen environments in complex NMR spectra .

Q. What strategies stabilize this compound under varying pH or temperature conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., monitor mass loss at 50–200°C). Store samples at −20°C under nitrogen .

- pH Stability: Use buffered solutions (pH 3–11) and track degradation via UV-Vis or LC-MS. Amine protonation at low pH may enhance solubility but reduce reactivity .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking: Simulate interactions with target receptors (e.g., serotonin transporters) using software like AutoDock Vina. Prioritize derivatives with favorable binding energies (ΔG < −7 kcal/mol) .

- QSAR Analysis: Coramine substitution patterns with biological activity using topological descriptors (e.g., Wiener index) and regression models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.